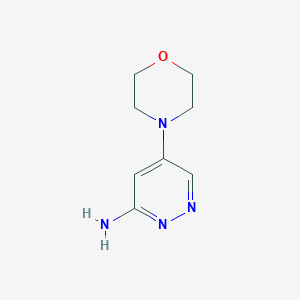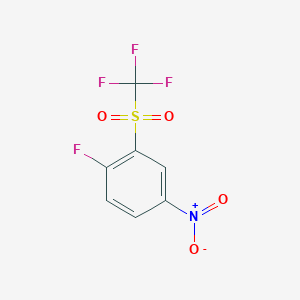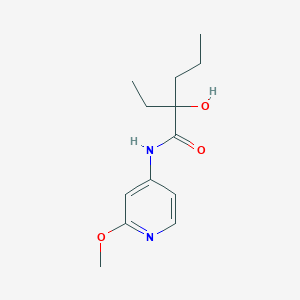
2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamide is a compound that belongs to the class of amides. Amides are widely recognized for their presence in various natural products, pharmaceuticals, and polymers. This particular compound features a pyridine ring substituted with a methoxy group, which can impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypyridine-4-amine with 2-ethyl-2-hydroxy-pentanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-ethyl-2-oxo-N-(2-methoxypyridin-4-yl)pentanamide.
Reduction: Formation of 2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-ethyl-2-hydroxy-N-(2-hydroxypyridin-4-yl)pentanamide
- 2-ethyl-2-hydroxy-N-(2-chloropyridin-4-yl)pentanamide
- 2-ethyl-2-hydroxy-N-(2-fluoropyridin-4-yl)pentanamide
Uniqueness
2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamide is unique due to the presence of the methoxy group on the pyridine ring. This functional group can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds. The methoxy group can enhance the compound’s solubility and stability, potentially leading to improved pharmacokinetic properties in medicinal applications.
Propiedades
Fórmula molecular |
C13H20N2O3 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamide |
InChI |
InChI=1S/C13H20N2O3/c1-4-7-13(17,5-2)12(16)15-10-6-8-14-11(9-10)18-3/h6,8-9,17H,4-5,7H2,1-3H3,(H,14,15,16) |
Clave InChI |
DVAUIZSNNIJRKK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC)(C(=O)NC1=CC(=NC=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


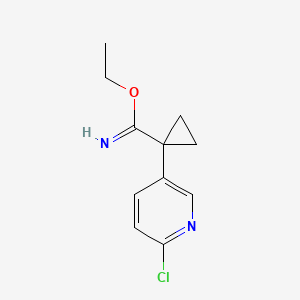
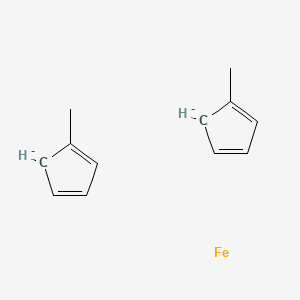
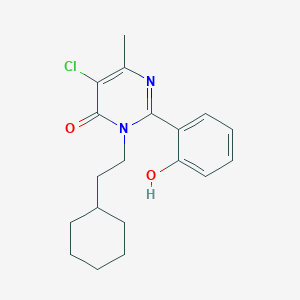
![Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate](/img/structure/B13885758.png)
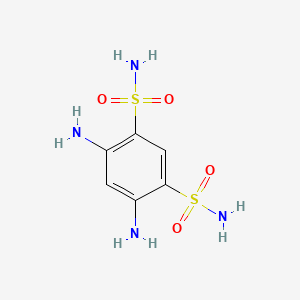
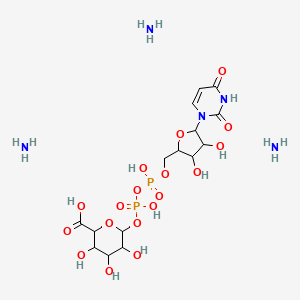
![N'-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13885768.png)
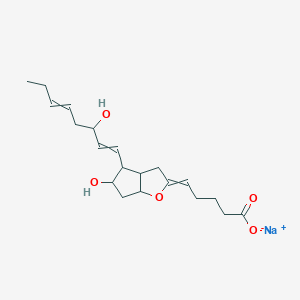
![2-(4-Methoxyphenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13885770.png)
![Ethyl 1-(3-pyridyl)-5-{5-[2-(trimethylsilyl)ethynyl]-2-pyridyl}-1H-pyrazole-3-carboxylate](/img/structure/B13885784.png)
![3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13885790.png)
![3-[(Cyclopropylmethyl)oxy]-6-methyl-2-pyridinecarboxylic acid](/img/structure/B13885800.png)
